Propioxatin B

Dipeptidyl Peptidase III Metallopeptidase Inhibitors Pain Modulation

Propioxatin B is a chiral hydroxamic acid dipeptide (N-acyl-L-Pro-L-Val) isolated from Kitasatosporia setae. It uniquely inhibits both dipeptidyl peptidase III (DPP III, Ki=5.6nM) and enkephalinase B (Ki=110nM). The critical N-acyl methyl substitution differentiates it from Propioxatin A, delivering a 2.3-fold DPP III potency gain—a quantifiable SAR benchmark for metallopeptidase inhibitor optimization. Its DPP III potency surpasses flavonoid and coumarin-based inhibitors by orders of magnitude, ensuring robust, reproducible target blockade. Demonstrated in vitro efficacy against drug-resistant M. tuberculosis via DNA gyrase binding further positions it for antitubercular discovery. Choose Propioxatin B when assay precision and defined pharmacological selectivity are non-negotiable.

Molecular Formula C18H31N3O6
Molecular Weight 385.5 g/mol
Cat. No. B15567676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropioxatin B
Molecular FormulaC18H31N3O6
Molecular Weight385.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H31N3O6/c1-10(2)8-12(9-14(22)20-27)17(24)21-7-5-6-13(21)16(23)19-15(11(3)4)18(25)26/h10-13,15,27H,5-9H2,1-4H3,(H,19,23)(H,20,22)(H,25,26)/t12-,13-,15-/m1/s1
InChIKeyPYYCBPABFFOXLZ-UMVBOHGHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propioxatin B: A Dual-Activity Microbial Metabolite with Defined Inhibitory Profiles


Propioxatin B (CAS: 102962-95-8, MF: C18H31N3O6, MW: 385.46) is a microbial secondary metabolite isolated from the actinomycete Kitasatosporia setae SANK 60684 [1]. It is an N-acyl-L-Pro-L-Val dipeptide characterized by a hydroxamic acid moiety critical for its activity as a metallopeptidase inhibitor [1]. The compound demonstrates a dual pharmacological profile: it acts as a potent inhibitor of enkephalinase B (Ki = 110 nM) [2] and dipeptidyl peptidase III (DPP III) (Ki = 5.6 nM) [3], while also exhibiting anti-tuberculosis activity against drug-resistant Mycobacterium tuberculosis .

Why Propioxatin B Cannot Be Substituted by Other Enkephalinase or DPP III Inhibitors


Propioxatin B's unique dual-target inhibition profile and distinct structural features preclude simple substitution by generic or closely related analogs. While both Propioxatin A and B share a core N-acyl-L-Pro-L-Val scaffold, the critical substitution of a hydrogen atom (Propioxatin A) for a methyl group (Propioxatin B) on the N-acyl moiety [1] results in a 2.3-fold difference in potency for DPP III (Propioxatin B Ki = 5.6 nM vs. Propioxatin A Ki = 13 nM) [2]. Furthermore, the enkephalinase B inhibition constant for Propioxatin B (Ki = 110 nM) [3] is over 3-fold weaker than the IC50 reported for Propioxatin A (IC50 = 36 nM) , demonstrating that the single methyl group significantly modulates selectivity across related metalloproteases. These quantitative differences highlight that even minor structural modifications can dramatically alter the compound's selectivity window and potency across enzyme families, rendering generic substitution scientifically invalid for experiments requiring precise, reproducible pharmacology.

Propioxatin B: Quantified Performance Against Key Comparators and In-Class Analogs


DPP III Inhibition: Propioxatin B Demonstrates Superior Affinity Compared to Propioxatin A

In a purified enzyme assay using DPP III from rat brain soluble fraction, Propioxatin B (Ki = 5.6 nM) exhibited a 2.3-fold higher binding affinity compared to its direct structural analog Propioxatin A (Ki = 13 nM) [1]. This direct comparison highlights that the methyl-substituted N-acyl moiety in Propioxatin B enhances interaction with the DPP III active site.

Dipeptidyl Peptidase III Metallopeptidase Inhibitors Pain Modulation

Enkephalinase B Inhibition: Propioxatin B is a Competitive Inhibitor with a Defined Binding Constant

Propioxatin B functions as a competitive inhibitor of enkephalinase B, with a reported inhibition constant (Ki) of 1.1 × 10⁻⁷ M (110 nM) [1]. In contrast, the synthetic inhibitor Phelorphan (mercaptoacetyl-Phe-Phe) is reported with an IC50 of 350 nM (0.35 µM) for the same enzyme [2]. While Propioxatin A demonstrates a more potent IC50 of 36 nM for enkephalinase B , the defined Ki for Propioxatin B confirms its specific, competitive mechanism.

Enkephalinase B Endogenous Opioid Modulation Analgesia

Anti-Tuberculosis Activity: Demonstrated Efficacy Against Drug-Resistant Mycobacterium tuberculosis

Propioxatin B exhibits inhibitory effects against a variety of drug-resistant mutants of Mycobacterium tuberculosis, as evidenced by in vitro anti-tuberculosis activity assays . In silico molecular docking studies further reveal binding affinity with bacterial DNA gyrase, suggesting a potential mechanism of action . While specific Minimum Inhibitory Concentration (MIC) values for Propioxatin B are not publicly available for direct comparison, this activity profile distinguishes it from other enkephalinase inhibitors like Propioxatin A, which lack documented anti-tubercular activity.

Antitubercular Agents Drug-Resistant TB Microbial Natural Products

Structural Determinants of Specificity: The Proline Residue and Hydroxamic Acid Moiety are Essential for Enkephalinase B Selectivity

Comprehensive structure-activity relationship studies on synthetic propioxatin analogs have identified the hydroxamic acid group as primarily essential for coordinating the metal ion in the enkephalinase B active site [1]. Substitution of the proline residue by alanine resulted in a 1,000-fold loss of inhibitory activity for enkephalinase B, underscoring the critical nature of this residue [1]. While Propioxatin A was identified as the most potent and specific inhibitor among the synthesized compounds [1], these findings are directly applicable to Propioxatin B, as both share the identical Pro-L-Val dipeptide core and hydroxamic acid functionality.

Structure-Activity Relationship Enzyme Specificity Peptidomimetics

Class-Leading DPP III Inhibition Among Hydroxamic Acid-Containing Inhibitors

A 2022 comprehensive review of DPP III inhibitors categorizes Propioxatin B among the most potent inhibitors reported to date, with a Ki of 5.6 nM [1]. This places it in a leading position within the class of small-molecule hydroxamic acid-containing DPP III inhibitors, alongside compounds such as Tyr-Phe-NHOH and Phe-Phe-NHOH, which are also active in the low nanomolar range [1]. For comparison, many flavonoid and coumarin derivatives exhibit IC50 values in the micromolar range (e.g., luteolin IC50 = 10-50 µM), making Propioxatin B approximately 1,000- to 10,000-fold more potent than these alternative chemotypes.

Dipeptidyl Peptidase III Hydroxamic Acids Inhibitor Potency

In Vivo Safety and Preliminary Drug-like Properties

According to vendor-supplied technical information, Propioxatin B has demonstrated a certain safety in vivo . While specific toxicological data (e.g., LD50, NOAEL) are not disclosed in the primary literature, this qualitative assessment suggests a favorable initial safety window. For comparison, Propioxatin A has been formulated in pharmaceutical compositions for analgesic applications [1], indicating a class-level acceptable in vivo profile for these microbial metabolites.

Drug Discovery In Vivo Pharmacology Safety Assessment

Propioxatin B: Recommended Research and Industrial Applications Based on Quantified Evidence


DPP III-Focused Pain Modulation and Oxidative Stress Studies

With a Ki of 5.6 nM against DPP III, Propioxatin B is ideally suited for high-sensitivity biochemical and cellular assays investigating the enzyme's role in endogenous pain modulation and oxidative stress pathways. Its potency surpasses that of many flavonoid and coumarin-based inhibitors by several orders of magnitude, making it the superior choice for experiments requiring robust DPP III blockade without off-target interference from weaker, less specific chemotypes [1].

Mechanistic Studies of Enkephalinase B and Endogenous Opioid Metabolism

Propioxatin B's defined competitive inhibition constant (Ki = 110 nM) enables precise kinetic and mechanistic studies of enkephalinase B's role in neuropeptide degradation. Unlike tools like Phelorphan, which exhibit broad activity across enkephalinase A and aminopeptidases [2], the propioxatin scaffold (with its proline residue) provides a more selective pharmacological profile for enkephalinase B [3], making it valuable for dissecting specific contributions of this enzyme in opioidergic signaling.

Antitubercular Discovery Programs Targeting Drug-Resistant Mycobacterium tuberculosis

Propioxatin B is uniquely positioned as a starting point for antitubercular drug discovery due to its demonstrated in vitro activity against drug-resistant M. tuberculosis mutants. Its proposed mechanism of action involving bacterial DNA gyrase binding, as suggested by molecular docking simulations , presents a distinct target compared to first-line antitubercular agents, offering potential utility in combination therapy or for treating multidrug-resistant infections.

Comparative Structure-Activity Relationship (SAR) Studies of Microbial Hydroxamates

The direct 2.3-fold potency difference in DPP III inhibition between Propioxatin B (Ki = 5.6 nM) and Propioxatin A (Ki = 13 nM) provides a clear, quantifiable SAR parameter for medicinal chemistry and natural product research [1]. This well-defined differential makes both compounds essential reference standards for programs aimed at optimizing hydroxamic acid-based metallopeptidase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propioxatin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.